molecular formula C22H22N6O4 B2512631 N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide CAS No. 1396891-05-6

N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide

Cat. No.: B2512631
CAS No.: 1396891-05-6
M. Wt: 434.456
InChI Key: ZPUSAKDVFFEYOS-IZZDOVSWSA-N
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Description

N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide: is a complex organic compound featuring a tetrazole ring, a morpholino group, and a cinnamamide moiety. This multifunctional molecule has diverse applications in various scientific fields, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of this compound typically begins with the preparation of intermediate compounds. The first step involves the formation of a tetrazole ring from a suitable nitrile precursor using azide sources under acidic conditions. Next, the tetrazole intermediate is linked to a phenylcinnamamide backbone through standard amide coupling reactions. The morpholino group is introduced via nucleophilic substitution or through the use of morpholine derivatives.

Industrial production methods: : In an industrial setting, the synthesis is optimized for high yield and purity. This includes the use of robust catalysts, efficient reaction monitoring, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of reactions it undergoes: : This compound is involved in various chemical reactions such as oxidation, reduction, and substitution. For instance, it undergoes oxidation to form more reactive intermediates that can be further functionalized.

Common reagents and conditions used in these reactions: : Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically conducted under controlled temperatures and inert atmospheres to avoid unwanted side reactions.

Major products formed from these reactions: : Depending on the reaction conditions, the major products can include oxidized or reduced forms of the parent compound, or various substituted derivatives useful in further synthetic applications.

Scientific Research Applications

Chemistry: : In organic synthesis, this compound serves as a versatile building block for the creation of more complex molecular architectures.

Biology: : Its bioactivity is a subject of significant interest

Medicine: : Preliminary research suggests applications in treating specific diseases due to its potential as an enzyme inhibitor or receptor modulator.

Industry: : This compound also finds applications in material science for the development of advanced materials with unique properties.

Mechanism of Action

Molecular targets and pathways involved: : This compound exerts its effects by interacting with molecular targets such as enzymes or receptors. It can inhibit enzymatic activity by binding to the active site, thus blocking the substrate from accessing it. In signaling pathways, it might modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with other similar compounds: : Compared to other tetrazole-based compounds, N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide exhibits enhanced stability and bioactivity due to the presence of the cinnamamide moiety and the morpholino group.

List of similar compounds

  • 4-(1H-Tetrazol-5-yl)benzoic acid

  • 2-(2-Morpholinoethyl)-5-phenyl-1,3,4-oxadiazole

  • Phenylcinnamamide derivatives

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Properties

IUPAC Name

(E)-N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O4/c29-20(11-6-17-4-2-1-3-5-17)23-18-7-9-19(10-8-18)28-22(31)27(24-25-28)16-21(30)26-12-14-32-15-13-26/h1-11H,12-16H2,(H,23,29)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUSAKDVFFEYOS-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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